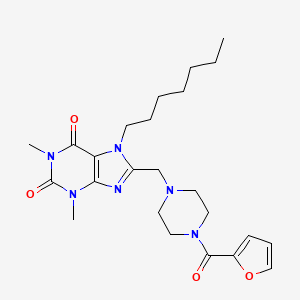

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring:

- A heptyl chain at position 7 of the purine core.

- 1,3-dimethyl substitutions on the purine ring.

- A piperazine linker at position 8, modified with a furan-2-carbonyl group.

Its design aligns with purine-dione-based inhibitors targeting enzymes or receptors, as seen in analogs like NCT-501 ().

Properties

IUPAC Name |

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4/c1-4-5-6-7-8-11-30-19(25-21-20(30)23(32)27(3)24(33)26(21)2)17-28-12-14-29(15-13-28)22(31)18-10-9-16-34-18/h9-10,16H,4-8,11-15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSILOCDBOORLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activities due to its unique structural components. This compound features a purine core, which is integral to many biological processes, and its functional groups may influence its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 442.51 g/mol. The structure includes a purine base fused with a furan ring and a piperazine moiety, enhancing its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N6O4 |

| Molecular Weight | 442.51 g/mol |

| LogP | 1.6746 |

| Polar Surface Area | 72.719 Ų |

| Hydrogen Bond Acceptors Count | 9 |

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

- Anticancer Properties : Inhibition of PI3K and B-Raf can lead to reduced cell growth in cancerous tissues.

- Neuroprotective Effects : Compounds containing piperazine moieties have been associated with neuroprotective activities.

- Antioxidant Activity : Similar xanthine derivatives show antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives:

- Study on Xanthine Derivatives : Research published in the Journal of Medicinal Chemistry highlighted that xanthine derivatives could inhibit PI3K, suggesting potential applications in treating cancers .

- Neuroprotective Studies : Compounds similar to the target compound have demonstrated neuroprotective effects in animal models of neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound compared to other purine derivatives, the following table summarizes key structural features and associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-(Ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Ethylamino group | Caffeine-like effects |

| 4-(Furan-2-carbonyl)piperazine | Furan and piperazine | Potential neuroprotective effects |

| 1-Methyl-1H-purine-2,6(3H,7H)-dione | Methyl group at position 1 | Antioxidant properties |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The table below summarizes critical structural variations among the target compound and similar purine-dione derivatives:

Key Observations:

- 7-Substituent : The heptyl chain in the target compound enhances lipophilicity compared to shorter chains (e.g., isopentyl in NCT-501) or aromatic groups (e.g., benzyl in ). This may improve membrane permeability but reduce aqueous solubility.

NCT-501 ():

- Target: Potent inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) with IC₅₀ values in the nanomolar range.

- Selectivity : >100-fold selectivity over ALDH2 and ALDH3A1.

- Pharmacokinetics : Demonstrated favorable bioavailability in preclinical models, attributed to its balanced lipophilicity (logP ~2.8).

Compound (7-Benzyl derivative):

- Target : Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand.

- Therapeutic Effect : Antidepressant-like activity in forced swim tests (FST) and anxiolytic effects.

Target Compound (Inferred):

- The heptyl chain may prolong half-life due to increased tissue retention, while the furan-2-carbonyl group could modulate enzyme/receptor affinity. However, without experimental data, activity remains speculative.

Physicochemical Properties:

- logP : The heptyl substituent likely increases logP (~5–6) versus NCT-501 (~2.8), impacting solubility and blood-brain barrier penetration.

- Collision Cross-Section (CCS) : Analogous compounds () show CCS values of ~192–208 Ų for [M+H]⁺, suggesting the target may exhibit similar size-related pharmacokinetics.

Q & A

Q. How to design experiments linking this compound to a kinase inhibition hypothesis?

- Answer :

- Kinase Profiling : Use PamStation® or kinase-enriched lysates with ATP-Glo assays.

- Thermal Shift Assays : Identify target kinases by monitoring protein melting temperature shifts upon compound binding .

- CRISPR Knockout : Validate target relevance by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.